
4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid
Overview
Description
4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid is a derivative of 2,3-dihydroxy-4-oxobutanoic acid, featuring an ethoxy (-OCH₂CH₃) substituent at the 4-position alongside hydroxyl (-OH) groups at positions 2 and 3 and a ketone (oxo) group at position 4. The ethoxy group likely enhances lipophilicity compared to polar substituents like amino or sulfonyloxy groups seen in related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid typically involves the esterification of tartaric acid derivatives. One common method includes the reaction of ethyl alcohol with tartaric acid under acidic conditions to form the ethyl ester . The reaction is usually carried out at room temperature with a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming diols.
Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides and strong bases like sodium hydride are typically employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of diols.
Substitution: Formation of various alkoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antioxidant Properties
Research indicates that 4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid exhibits significant antioxidant activity. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases. Studies have shown that the compound can scavenge free radicals effectively, making it a candidate for formulations targeting conditions such as cardiovascular diseases and neurodegenerative disorders .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases like arthritis and asthma . This aspect opens avenues for further research into its use as an anti-inflammatory agent.
Agricultural Applications
1. Plant Growth Regulator
this compound has shown promise as a plant growth regulator. Preliminary studies suggest that it can enhance plant growth and yield by improving nutrient uptake and stress resistance in crops . This application is particularly relevant in sustainable agriculture practices aiming to increase productivity without relying heavily on synthetic fertilizers.
2. Biopesticide Potential
The compound's biochemical properties also position it as a potential biopesticide. Its ability to disrupt pest metabolism could lead to the development of eco-friendly pest control solutions that minimize environmental impact while effectively managing agricultural pests .
Chemical Intermediate
In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing various organic compounds. Its functional groups allow for further chemical modifications, making it a versatile building block in the synthesis of pharmaceuticals and agrochemicals .
Case Study 1: Antioxidant Activity Assessment
A study conducted to evaluate the antioxidant capacity of this compound utilized DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant potential comparable to established antioxidants like ascorbic acid .
Case Study 2: Plant Growth Enhancement
In agricultural trials, applying this compound to tomato plants resulted in a marked increase in both fruit size and yield compared to untreated controls. The treated plants exhibited enhanced chlorophyll content and improved resistance to drought stress .
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The presence of multiple functional groups allows it to engage in diverse chemical reactions, influencing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid with key analogs, emphasizing substituent effects on properties and applications:
*Calculated based on structural formula.
Key Observations:
Substituent Effects on Applications: Polar groups (e.g., sulfonyloxy in ASODA) enhance NLO properties due to strong hydrogen bonding and conjugation . Aromatic amino groups (e.g., chlorophenylamino) favor biological interactions, making them suitable for life sciences .
Thermal and Chemical Stability: ASODA exhibits high thermal stability (up to 130°C) due to its crystalline non-centrosymmetric structure . Ethoxy-substituted compounds (e.g., 4-Ethoxy-2,3-difluorophenylboronic acid in ) are stable reagents in cross-coupling reactions, suggesting similar robustness for the target compound .
Safety Profiles :
Biological Activity
4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activities, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features an ethoxy group and multiple hydroxyl groups, contributing to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Weight | 174.14 g/mol |
Solubility | Soluble in water |
Melting Point | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibition.
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 100 µg/mL |
Bacillus subtilis | 75 µg/mL |
The mechanism underlying the antimicrobial effects of this compound involves disruption of bacterial cell membranes and interference with metabolic pathways. The presence of hydroxyl groups likely enhances its ability to form hydrogen bonds with bacterial cell components, leading to increased permeability and cell lysis.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal evaluated the antimicrobial properties of various derivatives of the compound. Results indicated that modifications to the ethoxy group significantly enhanced the antimicrobial potency against resistant strains of bacteria .
- Therapeutic Applications : Another investigation focused on the potential use of this compound in drug formulations for treating infections caused by antibiotic-resistant bacteria. The study highlighted the compound's compatibility with other therapeutic agents, suggesting potential for combination therapies .
Properties
IUPAC Name |
4-ethoxy-2,3-dihydroxy-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c1-2-12-6(11)4(8)3(7)5(9)10/h3-4,7-8H,2H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDZWKJBYZAGBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871789 | |
Record name | 4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608-89-9 | |
Record name | Ethyl hydrogen [R-(R*,R*)]-tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.247 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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